molecular formula C10H10FN3 B2488001 [2-fluoro-6-(1H-pyrazol-1-yl)phenyl]methanamine CAS No. 1453836-34-4

[2-fluoro-6-(1H-pyrazol-1-yl)phenyl]methanamine

Cat. No.: B2488001
CAS No.: 1453836-34-4
M. Wt: 191.209
InChI Key: ZNXJXCNUSGGPBU-UHFFFAOYSA-N
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Description

[2-fluoro-6-(1H-pyrazol-1-yl)phenyl]methanamine is a chemical compound with the molecular formula C10H10FN3. It is also known as FPMA and has been widely used in scientific research for its unique properties.

Scientific Research Applications

Chemical Inhibitors of Cytochrome P450 Isoforms

Compounds structurally related to "[2-fluoro-6-(1H-pyrazol-1-yl)phenyl]methanamine" have been studied for their role as chemical inhibitors of cytochrome P450 (CYP) isoforms in human liver microsomes. These inhibitors are crucial for understanding drug-drug interactions by assessing the contribution of various CYP isoforms to drug metabolism. Such studies emphasize the need for potent and selective chemical inhibitors to decipher the involvement of specific CYP isoforms (Khojasteh et al., 2011).

Pharmacophore Design for p38α MAP Kinase Inhibitors

Research on compounds with a pyrazolyl scaffold has contributed to the pharmacophore design of selective inhibitors of p38 mitogen-activated protein (MAP) kinase, which is responsible for proinflammatory cytokine release. This involves the synthesis and activity studies of compounds with tri- and tetra-substituted imidazole scaffolds, emphasizing the significance of such structures in medicinal chemistry (Scior et al., 2011).

Practical Synthesis of Fluorinated Biphenyls

The synthesis of 2-fluoro-4-bromobiphenyl, a key intermediate for the manufacture of certain pharmaceuticals, showcases the practical applications of fluorinated compounds in organic synthesis. This highlights the development of efficient and practical methods for producing fluorinated molecules, which are essential in various scientific and industrial applications (Qiu et al., 2009).

Optoelectronic Materials from Quinazolines and Pyrimidines

Research has extended to the synthesis and application of quinazoline and pyrimidine derivatives for electronic devices and luminescent elements. Incorporation of these structures into π-extended conjugated systems has proven valuable for creating novel optoelectronic materials, indicating a broad application range beyond pharmaceuticals (Lipunova et al., 2018).

Antifungal Applications against Fusarium oxysporum

Studies on pyrazole derivatives have also included their antifungal applications, particularly against Fusarium oxysporum, a pathogen causing significant agricultural losses. This illustrates the potential of such compounds in developing new antifungal agents (Kaddouri et al., 2022).

Properties

IUPAC Name

(2-fluoro-6-pyrazol-1-ylphenyl)methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10FN3/c11-9-3-1-4-10(8(9)7-12)14-6-2-5-13-14/h1-6H,7,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNXJXCNUSGGPBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)F)CN)N2C=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10FN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1453836-34-4
Record name [2-fluoro-6-(1H-pyrazol-1-yl)phenyl]methanamine
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